d-Methioninamide

Description

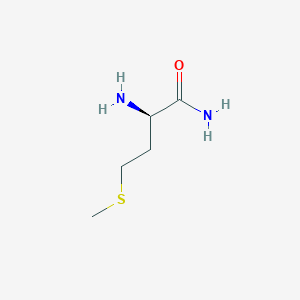

Structure

3D Structure

Properties

Molecular Formula |

C5H12N2OS |

|---|---|

Molecular Weight |

148.23 g/mol |

IUPAC Name |

(2R)-2-amino-4-methylsulfanylbutanamide |

InChI |

InChI=1S/C5H12N2OS/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H2,7,8)/t4-/m1/s1 |

InChI Key |

GSYTVXOARWSQSV-SCSAIBSYSA-N |

Isomeric SMILES |

CSCC[C@H](C(=O)N)N |

Canonical SMILES |

CSCCC(C(=O)N)N |

Origin of Product |

United States |

Enzymatic Biotransformations of D Methioninamide

D-Stereoselective Amino Acid Amidase (D-Methioninamide Amidase) Catalysis

D-stereoselective amino acid amidases, also referred to as D-amino acid amidases, are enzymes that specifically catalyze the hydrolysis of the amide bond in D-amino acid amides to produce the corresponding D-amino acid and ammonia (B1221849). researchgate.net This stereoselectivity is crucial for the kinetic resolution of racemic mixtures of amino acid amides, allowing for the efficient production of enantiomerically pure D-amino acids. pu-toyama.ac.jp

Enzyme Discovery, Purification, and Characterization

A notable D-stereoselective amino acid amidase with high activity towards this compound has been isolated from the thermophilic bacterium Brevibacillus borstelensis BCS-1. pu-toyama.ac.jpkribb.re.kr This microorganism was identified as a producer of a thermostable D-methionine (B559542) amidase, which allows for biocatalytic processes to be conducted at elevated temperatures, often leading to higher reaction rates and reduced risk of microbial contamination. pu-toyama.ac.jp The 16S rRNA gene of strain BCS-1 has been sequenced to confirm its phylogenetic classification. pu-toyama.ac.jp

The purification of the D-methionine amidase from a cell-free extract of Brevibacillus borstelensis BCS-1 involved a five-step process that resulted in a 207-fold increase in specific activity and a purity of over 98%. pu-toyama.ac.jpkribb.re.kr The purification steps included heat treatment, followed by a series of column chromatography techniques. nih.gov

The this compound amidase from Brevibacillus borstelensis BCS-1 is a thermostable enzyme. kribb.re.kr Biochemically, it exhibits maximum activity at a temperature of 70°C and a pH of 9.5. pu-toyama.ac.jpkribb.re.kr The enzyme demonstrates stability up to 65°C and across a broad pH range of 6.5 to 10.0. pu-toyama.ac.jpkribb.re.kr

Structurally, the native molecular weight of the enzyme has been estimated to be approximately 199 kDa through gel permeation chromatography. pu-toyama.ac.jpkribb.re.krresearchgate.net When analyzed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), the enzyme shows a single subunit with a molecular weight of about 30 kDa. pu-toyama.ac.jpkribb.re.krresearchgate.net This indicates that the native this compound amidase is a homo-hexamer, composed of six identical subunits. pu-toyama.ac.jpkribb.re.krkribb.re.kr The deduced amino acid sequence of a related D-alanine amidase from the same strain did not show significant similarity to other known D-amino acid-specific enzymes but did exhibit homology with bacterial dipeptide ABC transport proteins. nih.gov

The enzyme from Brevibacillus borstelensis BCS-1 displays a high degree of D-stereospecificity, actively hydrolyzing various D-amino acid amides while showing no activity towards L-amino acid amides or peptides containing D-amino acids. pu-toyama.ac.jpkribb.re.krresearchgate.net It exhibits a strong preference for this compound. nih.gov The enzyme is also active on D-amino acid esters. kribb.re.kr

Kinetic studies have been performed to quantify the enzyme's efficiency with different substrates. The kinetic parameters were determined from Lineweaver-Burk plots based on varying substrate concentrations. pu-toyama.ac.jp The catalytic efficiency, represented by the kcat/Km value, is notably high for this compound.

| Substrate | kcat/Km (mM⁻¹s⁻¹) |

| This compound | 3086 pu-toyama.ac.jpkribb.re.kr |

| D-Alaninamide | 21.5 pu-toyama.ac.jpkribb.re.kr |

Table 1: Catalytic efficiency of this compound amidase from Brevibacillus borstelensis BCS-1 for different substrates.

The enzyme also shows activity towards other D-amino acid amides such as D-phenylalaninamide and D-tryptophanamide. pu-toyama.ac.jp However, it is inactive towards D-lysinamide and D-asparaginamide. pu-toyama.ac.jp

The catalytic activity of the this compound amidase is significantly influenced by the presence of metal ions and specific chemical inhibitors. The enzyme's activity is enhanced by certain divalent cations, while others and specific chemical reagents can inhibit it.

The activity of the this compound amidase from Brevibacillus borstelensis BCS-1 is increased approximately five-fold in the presence of Co²⁺ ions. pu-toyama.ac.jpkribb.re.kr In contrast, a related D-alanine amidase from the same strain was strongly activated by both Co²⁺ and Mn²⁺. nih.govkribb.re.kr

The enzyme is strongly inhibited by the metal ion Hg²⁺. pu-toyama.ac.jpkribb.re.kr Additionally, it is inhibited by chelating agents such as ethylenediaminetetraacetic acid (EDTA) and reducing agents like 2-mercaptoethanol (B42355) and dithiothreitol (B142953) (DTT). pu-toyama.ac.jpkribb.re.kr The serine protease inhibitor phenylmethylsulfonyl fluoride (B91410) (PMSF) did not show significant inhibition. pu-toyama.ac.jpnih.gov

| Compound | Effect on Enzyme Activity |

| Activators | |

| Co²⁺ | Strong activation (approx. 5-fold increase) pu-toyama.ac.jpkribb.re.kr |

| Mn²⁺ | Strong activation (reported for related D-alanine amidase) nih.govkribb.re.kr |

| Inhibitors | |

| Hg²⁺ | Strong inhibition pu-toyama.ac.jpkribb.re.kr |

| EDTA | Inhibition pu-toyama.ac.jpkribb.re.kr |

| 2-Mercaptoethanol | Strong inhibition pu-toyama.ac.jpkribb.re.kr |

| Dithiothreitol (DTT) | Strong inhibition pu-toyama.ac.jpkribb.re.kr |

| PMSF | No significant inhibition pu-toyama.ac.jpnih.gov |

Table 2: Effect of various compounds on the activity of this compound amidase from Brevibacillus borstelensis BCS-1.

Mechanistic Investigations of this compound Hydrolysis

While specific mechanistic studies on the this compound amidase from Brevibacillus borstelensis BCS-1 are not extensively detailed in the available literature, the catalytic mechanism can be inferred from studies on other well-characterized D-amino acid amidases, such as the one from Ochrobactrum anthropi SV3. nih.goviucr.org

These enzymes are believed to function through a catalytic triad, often involving serine, lysine, and a tyrosine or another acidic residue. nih.gov The proposed mechanism for the hydrolysis of the amide bond involves a two-step process: acylation and deacylation.

Acylation: The catalytic serine residue acts as a nucleophile, attacking the carbonyl carbon of the amide bond of this compound. This forms a tetrahedral intermediate. A general acid, potentially a tyrosine residue, donates a proton to the leaving amino group, facilitating the release of ammonia. nih.goviucr.org This results in an acyl-enzyme intermediate.

Deacylation: A water molecule, activated by a general base (which could be the same tyrosine residue that acted as an acid), attacks the carbonyl carbon of the acyl-enzyme intermediate. This leads to the formation of another tetrahedral intermediate, which then collapses to release the D-methionine product and regenerate the free enzyme. iucr.org

The strict D-stereospecificity of the enzyme is attributed to the precise architecture of the active site, which can only accommodate the D-enantiomer in the correct orientation for catalysis. nih.gov The binding of the substrate is thought to induce a conformational change in the enzyme, such as the ordering of a flexible loop, which helps to create the catalytically competent active site. nih.goviucr.org

Synthetic Methodologies for D Methioninamide and Chiral Analogues

Enzymatic Synthesis Routes

Enzymatic synthesis offers a highly selective and environmentally benign approach to producing chiral molecules like D-amino acids and their derivatives. While direct enzymatic synthesis of D-methioninamide is not extensively documented, potential routes can be inferred from established enzymatic processes for D-amino acid production and amide bond formation.

One prominent industrial method for producing D-amino acids is the "hydantoinase process". youtube.com This multi-enzyme cascade involves the following key steps:

Racemization: A hydantoin (B18101) racemase converts L- or D-5-(2-methylthioethyl)hydantoin into a racemic mixture.

Hydrolysis: A D-hydantoinase selectively hydrolyzes the D-hydantoin to D-N-carbamoylmethionine.

Decarbamoylation: A D-carbamoylase then converts the D-N-carbamoylmethionine into D-methionine (B559542).

This process is highly efficient for producing the D-amino acid precursor. youtube.com To obtain this compound, a subsequent enzymatic amidation step would be necessary. Lipases are a class of enzymes known to catalyze the formation of amide bonds, often in non-aqueous media to shift the equilibrium towards synthesis over hydrolysis. A potential enzymatic route could, therefore, involve the lipase-catalyzed amidation of a D-methionine ester with ammonia (B1221849) or an amine source. Research on lipase-catalyzed peptide synthesis has shown the feasibility of forming peptide bonds involving D-amino acids, which supports the potential for similar enzymatic amidation reactions. mdpi.com

Another approach is the kinetic resolution of a racemic mixture of methioninamide. An L-aminopeptidase, for instance, could be used to selectively hydrolyze L-methioninamide from a DL-methioninamide mixture, leaving the desired this compound unreacted. The successful separation of the remaining D-enantiomer would depend on the difference in physical properties between the amide and the resulting amino acid.

The table below summarizes potential enzymatic strategies for this compound synthesis.

| Enzymatic Strategy | Key Enzymes | Starting Material | Product | Key Principle |

| Hydantoinase Process & Amidation | Hydantoin Racemase, D-Hydantoinase, D-Carbamoylase, Lipase | DL-5-(2-methylthioethyl)hydantoin | This compound | Sequential enzymatic conversion of a racemic precursor to D-methionine, followed by a separate enzymatic amidation step. |

| Kinetic Resolution | L-Aminopeptidase | DL-Methioninamide | This compound | Enantioselective hydrolysis of the L-enantiomer (B50610) from a racemic mixture, allowing for the isolation of the D-enantiomer. |

Chemical Synthesis of this compound and its Precursors

Chemical synthesis provides a versatile and scalable method for producing this compound. The primary approaches involve either the direct amidation of D-methionine or the synthesis of racemic methioninamide followed by chiral resolution.

The industrial synthesis of methionine typically produces a racemic mixture (DL-methionine). A common route involves the Strecker synthesis or a variation thereof, starting from 3-(methylthio)propionaldehyde, which reacts with hydrogen cyanide and ammonia to form an aminonitrile. Hydrolysis of the aminonitrile yields DL-methionine. Another major industrial process utilizes acrolein, methanethiol, hydrogen cyanide, and ammonium (B1175870) carbonate to produce 5-(2-methylthioethyl)hydantoin as an intermediate, which is then hydrolyzed to DL-methionine. mdpi.orgnih.gov

To obtain this compound, one can start with enantiomerically pure D-methionine. The direct conversion of the carboxylic acid group of D-methionine to an amide is a standard organic transformation. This typically involves an initial activation of the carboxyl group, followed by reaction with ammonia. Common activating agents include thionyl chloride (to form an acyl chloride), or coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC).

A representative reaction scheme for the synthesis of this compound from D-methionine is as follows:

Protection of the amino group: The amino group of D-methionine is often protected (e.g., as a Boc or Cbz derivative) to prevent side reactions.

Activation of the carboxyl group: The protected D-methionine is reacted with a coupling agent (e.g., DCC, HATU) or converted to an active ester.

Amidation: The activated species is then reacted with ammonia to form the protected this compound.

Deprotection: The protecting group is removed to yield the final product, this compound.

Alternatively, resolution of DL-methioninamide can be performed. This involves reacting the racemic amide with a chiral resolving agent to form a pair of diastereomeric salts. nih.gov Due to their different physical properties (e.g., solubility), these salts can be separated by methods such as fractional crystallization. After separation, the desired this compound is recovered from the diastereomeric salt.

A patent for the preparation of DL-methionyl-DL-methionine mentions the use of 2-amino-4-(methylthio)butanamide (B2730436) hydrochloride (methioninamide hydrochloride) as a starting material, confirming its availability and use as a precursor in further chemical synthesis. wikipedia.org

Diastereomeric Synthesis for Chiral Reagent Applications involving this compound

Diastereomeric synthesis is a powerful strategy in stereochemistry that utilizes a chiral auxiliary—an enantiomerically pure compound temporarily incorporated into a substrate—to control the stereochemical outcome of a reaction. chimia.ch The chiral auxiliary creates a diastereomeric intermediate, which allows for facial differentiation of prochiral centers, leading to the preferential formation of one stereoisomer over another. After the desired stereoselective transformation, the chiral auxiliary is removed.

Another application of diastereomers is in the resolution of racemates. A racemic mixture is reacted with an enantiomerically pure resolving agent, forming a pair of diastereomers. These diastereomers, having different physical properties, can be separated.

While these principles are widely applied in organic synthesis, a review of available scientific literature does not indicate that this compound is commonly used as a chiral auxiliary or as a resolving agent in diastereomeric synthesis applications. Chiral auxiliaries are typically designed with specific structural features, such as rigid cyclic systems (e.g., Evans oxazolidinones, camphorsultam) or sterically demanding groups, to effectively bias the stereochemical course of a reaction. chimia.ch Similarly, resolving agents are chosen based on their ability to form stable, easily separable diastereomeric salts with the target racemate. The properties of this compound may not be optimal for these specific applications compared to more established chiral reagents.

Therefore, while the concepts of diastereomeric synthesis and chiral resolution are fundamental to stereoselective chemistry, there is a lack of documented examples specifically employing this compound for these purposes.

Stereochemical and Structural Analysis of D Methioninamide

Chromatographic Enantioseparation Techniques

The separation of enantiomers, or enantioseparation, is a critical analytical challenge. For D-Methioninamide, chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for its resolution from L-Methioninamide.

Direct enantioseparation via HPLC relies on the use of a chiral stationary phase (CSP). A CSP creates a chiral environment where the two enantiomers of an analyte, such as D- and L-Methioninamide, form transient diastereomeric complexes with differing stabilities. This difference in interaction energy results in different retention times, allowing for their separation.

Research into the enantioseparation of the parent amino acid, methionine, provides significant insights applicable to its amide derivative. Various CSPs have proven effective for resolving methionine enantiomers. These include phases based on:

Macrocyclic Antibiotics: Teicoplanin-based CSPs have demonstrated excellent enantioseparation for methionine in the reversed-phase mode. nih.gov

Cyclodextrins: β-cyclodextrin-based stationary phases are another class of CSPs tested for the separation of methionine enantiomers. nih.gov

Cyclofructans: Derivatized cyclofructans, such as isopropylcarbamate cyclofructan 6, have been successfully used in the polar-organic separation mode. nih.govresearchgate.net The enantioselective separation on this phase was achieved using a mobile phase of methanol (B129727)/acetonitrile (B52724)/acetic acid/triethylamine. researchgate.net

The choice of mobile phase is crucial for optimizing separation on a given CSP. For teicoplanin-based columns, reversed-phase conditions are typical, while cyclofructan phases may use polar-organic mobile phases. nih.govresearchgate.net Detection is commonly performed using UV spectrophotometry at low wavelengths (e.g., 210 nm). nih.gov

| Chiral Stationary Phase (CSP) Type | Chromatographic Mode | Applicability for Methionine Enantiomers | Reference |

|---|---|---|---|

| Teicoplanin-based | Reversed-Phase | Demonstrated effective enantioseparation. | nih.gov |

| Isopropylcarbamate Cyclofructan 6 | Polar-Organic | Achieved enantioselective separation. | nih.govresearchgate.net |

| β-Cyclodextrin-based | Reversed-Phase | Tested for enantiomeric separation. | nih.gov |

An alternative to direct separation on a CSP is the indirect approach, which involves pre-column derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA). This reaction converts the enantiomers into diastereomers. Since diastereomers have different physical properties, they can be separated on a standard, non-chiral stationary phase, such as a C18 column.

A prominent family of CDAs is based on Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, or FDAA). researchgate.net Numerous variants of this reagent have been synthesized to improve separation efficiency. Notably, a variant using L-methioninamide, FDNP-L-Met-NH₂, has been created. akjournals.comakjournals.com This reagent is synthesized by reacting 1,5-difluoro-2,4-dinitrobenzene (B51812) (DFDNB) with L-methioninamide. akjournals.com

The resulting CDA, FDNP-L-Met-NH₂, can then be used to derivatize a racemic mixture of a different amino acid. For instance, reacting FDNP-L-Met-NH₂ with a DL-amino acid mixture produces two diastereomers (L-Met-L-AA and L-Met-D-AA), which can then be resolved using standard reversed-phase HPLC. akjournals.comakjournals.com This strategy has been successfully applied to the resolution of twenty-six different α-amino acids, with the resulting diastereomers separated on a C18 column using a gradient of acetonitrile and aqueous trifluoroacetic acid (TFA). akjournals.comakjournals.com For many amino acids, this L-methioninamide-based CDA provided better separation of the resulting diastereomers compared to the original Marfey's reagent. akjournals.com

| Chiral Derivatizing Agent (CDA) | Amino Acid Derivatized | Principle | Chromatographic System | Reference |

|---|---|---|---|---|

| FDNP-L-Met-NH₂ (L-Methioninamide variant of Marfey's reagent) | Various DL-α-amino acids | Converts enantiomers into diastereomers (e.g., L-Met-L-AA and L-Met-D-AA) | Reversed-phase HPLC on a C18 column with UV detection | akjournals.comakjournals.comnih.gov |

Spectroscopic Characterization of this compound Stereochemistry

Spectroscopic methods provide information on the molecular structure and stereochemistry by probing the interaction of molecules with electromagnetic radiation.

Circular Dichroism (CD) spectroscopy is a powerful technique for differentiating enantiomers. Chiral molecules absorb left and right-handed circularly polarized light differently. A CD spectrum is a plot of this difference in absorption (ΔA) versus wavelength. Enantiomers, such as D- and L-Methioninamide, are expected to produce CD spectra that are mirror images of each other, exhibiting opposite signs but equal magnitudes at all wavelengths.

While specific CD spectra for isolated this compound are not extensively published, the technique is widely used to confirm the stereochemical configuration of peptides containing D-amino acids. For example, the incorporation of a D-amino acid like this compound into a peptide sequence would produce a distinct CD signal that differs significantly from that of the all-L peptide, thereby validating its stereochemical identity. The technique is particularly sensitive to the secondary structure (e.g., α-helix, β-sheet) of peptides, which is influenced by the stereochemistry of its constituent amino acid residues. science.gov

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atomic nuclei. In a standard achiral solvent, the NMR spectra of two enantiomers are identical. However, differentiation is possible by creating a diastereomeric environment. This can be achieved by:

Chiral Solvating Agents: Using a chiral solvent or adding a chiral solvating agent to the NMR sample can induce small differences in the chemical shifts (diastereomeric shifts) for the corresponding nuclei of the two enantiomers.

Chiral Shift Reagents: Lanthanide-based chiral shift reagents can be added to the sample to form transient diastereomeric complexes, leading to more significant and separable signals for each enantiomer.

NMR data for this compound as part of a larger peptide (H-Tyr-D-Ala-Gly-Phe-Met-NH₂) show characteristic signals, such as a singlet for the methionine methylsulfanyl group (–SCH₃) at approximately 2.1 ppm in DMSO-d₆. In another study on diamides of squaric acid containing a methioninamide fragment, the protons of the primary amide group (–NH₂) were observed as a doublet in the range of 7.25-7.32 ppm and 7.72-7.76 ppm. bas.bg While this data is for this compound within a larger molecular structure, it indicates the expected regions for its NMR signals.

Vibrational spectroscopy, such as Fourier-Transform Infrared (FTIR) spectroscopy, probes the vibrational modes of a molecule. Each functional group has characteristic absorption frequencies. The IR spectra of D- and L-Methioninamide are identical, but IR spectroscopy, when combined with theoretical computations, becomes a powerful tool for detailed structural elucidation.

Studies on compounds containing a methioninamide fragment have utilized Density Functional Theory (DFT) calculations, often with the B3LYP functional, to predict theoretical vibrational frequencies. bas.bgresearchgate.netresearchgate.net These calculated spectra are then compared with experimental solid-state IR spectra. This comparison allows for the accurate assignment of observed vibrational bands to specific molecular motions, such as the stretching and bending of amide (–CONH₂) and amino (–NH₂) groups. bas.bg

Discrepancies between theoretical gas-phase calculations and experimental solid-state spectra are often observed. For instance, the predicted frequencies for N-H stretching vibrations are typically higher than the experimental values. bas.bg This difference is attributed to intermolecular hydrogen bonding present in the solid state, which is not accounted for in gas-phase calculations. bas.bg This combined approach provides a robust analysis of the molecular structure and intermolecular interactions.

| Vibrational Mode | Theoretical Frequency (Gas Phase) | Experimental Frequency (Solid State) | Assignment |

|---|---|---|---|

| ν(NH₂) | ~3570 | ~3350-3450 | Stretching of primary amine |

| ν(NH) | ~3480 | ~3250-3300 | Stretching of secondary amine |

| ν(C=O) | ~1780 | ~1650-1750 | Stretching of carbonyl groups |

| δ(NH) | - | ~1540 | Bending of amide II band |

Note: The data presented is for a related methioninamide-containing compound and serves as a representative example of the analytical approach.

Biochemical Fate and Role of D Methioninamide in Research Models Non Mammalian/non Clinical

D-Methioninamide as a Substrate in Cellular and Subcellular Extracts

Cell-free extracts of certain microorganisms have demonstrated the capacity to utilize this compound as a substrate. A notable example is the thermophilic bacterium Brevibacillus borstelensis BCS-1, from which a thermostable D-methionine (B559542) amidase was identified and purified. pu-toyama.ac.jp This enzyme, present in the soluble extract of the bacterium, exhibits high stereospecificity and activity towards D-amino acid amides, with a pronounced preference for this compound. pu-toyama.ac.jpnih.gov

The enzymatic activity in these extracts indicates that this compound can be readily processed within the cellular machinery of these organisms. The D-methionine amidase from Brevibacillus borstelensis BCS-1 demonstrated significantly higher catalytic efficiency for this compound compared to other D-amino acid amides, highlighting its specificity. pu-toyama.ac.jp

| Substrate | Relative Activity (%) | Km (mM) | kcat (s-1) | kcat/Km (mM-1s-1) |

|---|---|---|---|---|

| This compound | 100 | 0.12 | 370.3 | 3086 |

| D-Alaninamide | 35.2 | 1.21 | 26.0 | 21.5 |

| D-Phenylalaninamide | 28.9 | - | - | - |

| D-Valinamide | 15.6 | - | - | - |

| D-Leucinamide | 12.3 | - | - | - |

Data sourced from a study on thermostable D-methionine amidase. pu-toyama.ac.jp

Enzymatic Conversion Pathways for this compound in Microbial Systems

The primary enzymatic conversion pathway for this compound in microbial systems involves its hydrolysis by a D-stereospecific amino acid amidase, also known as a D-amidase. pu-toyama.ac.jp This enzymatic reaction is a key step in the metabolism of this compound, breaking the amide bond to yield D-methionine and ammonia (B1221849). pu-toyama.ac.jp

The D-methionine amidase from Brevibacillus borstelensis BCS-1 is a well-characterized example of an enzyme driving this conversion. pu-toyama.ac.jp This enzyme demonstrates optimal activity at a high temperature (70°C) and an alkaline pH (9.5), suggesting that such enzymatic conversions can occur under a range of environmental conditions. pu-toyama.ac.jp The reaction catalyzed by this amidase is highly specific for the D-enantiomer, with no detectable activity towards L-amino acid amides. pu-toyama.ac.jp This stereospecificity is crucial for the production of optically pure D-amino acids for various biotechnological applications. pu-toyama.ac.jp

Metabolic Intermediates Derived from this compound Degradation

The degradation of this compound in microbial systems primarily yields two metabolic intermediates:

D-methionine: This is the direct product of the hydrolysis of the amide bond of this compound. pu-toyama.ac.jp Once formed, D-methionine can enter various metabolic pathways. For instance, in Escherichia coli, D-methionine can be taken up by a specific transport system and potentially converted to its L-isomer for incorporation into proteins or further metabolism. nih.gov The metabolic fate of D-methionine in bacteria can include its conversion to α-keto-γ-methiolbutyrate by D-amino acid oxidase, a step that can lead to its entry into central metabolic pathways. researchgate.netresearchgate.net

Ammonia: As the other product of the amidase reaction, ammonia can be readily assimilated by microorganisms as a nitrogen source for the synthesis of various nitrogen-containing biomolecules. pu-toyama.ac.jp

Hypothesized Roles of this compound in Prokaryotic or Eukaryotic Model Organisms

While direct research on the physiological roles of this compound is limited, its biochemical fate provides a strong basis for hypothesizing its function in microbial communities. The primary role of this compound is likely as a precursor to D-methionine, a molecule with established regulatory functions in bacteria. nih.govnih.gov

It is hypothesized that this compound may serve as a stable, transportable source of D-methionine. The amide group could protect the molecule from certain enzymatic degradation pathways, allowing for its accumulation or transport to specific cellular locations or even between different cells in a microbial community. Upon reaching its destination, the action of a specific D-amidase would release D-methionine, enabling it to exert its biological effects.

D-methionine, the product of this compound hydrolysis, has been identified as a signaling molecule involved in the dispersal of biofilms. researchgate.net Biofilms are structured communities of bacteria that are notoriously resistant to antimicrobial agents. The release of D-methionine can trigger the breakdown of the biofilm matrix, causing the bacteria to revert to a more susceptible planktonic state. Therefore, it is plausible that the regulated enzymatic conversion of this compound to D-methionine could be a mechanism for controlling biofilm formation and dispersal in certain microbial ecosystems. nih.govresearchgate.net

Furthermore, the release of D-amino acids, including D-methionine, is known to play a role in remodeling the bacterial cell wall during stationary phase, potentially as a response to nutrient limitation or other environmental stresses. nih.gov By acting as a source of D-methionine, this compound could indirectly participate in these adaptive processes, contributing to the survival and fitness of the microorganism.

Design and Investigation of D Methioninamide Analogues and Derivatives

Chemical Modifications of the D-Methioninamide Scaffold

The this compound structure serves as a versatile scaffold for chemical modification. These modifications are typically aimed at altering the molecule's steric and electronic properties to influence its interaction with biological targets. Research has largely focused on incorporating this compound as the C-terminal residue in peptide sequences, particularly in analogues of opioid peptides like enkephalins.

Key modification strategies include:

Side Chain Modification: The methionine side chain itself (C-S-CH₃) is susceptible to chemical reactions, such as oxidation, which can convert the thioether to a sulfoxide (B87167) or sulfone. While sometimes an unintended reaction, this transformation can also be explored to create derivatives with different polarity and hydrogen-bonding capabilities.

N-Terminal Conjugation: The amino group of the methioninamide can be modified by attaching other chemical moieties. A notable example is the synthesis of diamides of squaric acid, where a methioninamide esteramide of squaric acid is condensed with various amino acid amides. bas.bg This creates a novel class of compounds where the this compound scaffold is linked to a unique, strained-ring system. bas.bg

These modifications systematically alter the parent structure, providing a library of related compounds for further investigation.

Structure-Activity Relationship Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how specific chemical modifications translate into changes in biological function. For this compound derivatives, SAR studies have been particularly insightful in the context of opioid receptor activity.

Research on enkephalin analogues containing this compound at position 5 ([D-Met⁵]-enkephalinamide) reveals that the parent compound itself has relatively low opioid activity. ias.ac.in However, when combined with substitutions at position 2, the potency can be dramatically enhanced. This demonstrates that the biological activity is not solely dependent on the this compound residue but on the conformational arrangement of the entire peptide. ias.ac.in

A study on synthetic enkephalin analogues produced the following findings:

Substitution with D-Serine at position 2 in [D-Met⁵]-enkephalinamide resulted in a 24-fold increase in potency. ias.ac.in

A more significant enhancement was observed with the substitution of D-Norvaline at position 2, creating [D-Nva², D-Met⁵]-enkephalinamide, which was found to be approximately 82 times more active than morphine in inhibiting electrically stimulated contractions of the guinea pig ileum. ias.ac.in

The spatial orientation of the side chains is also critical, as demonstrated by the lower activity of analogues where the stereochemistry of the amino acids was altered. ias.ac.in

These findings underscore the synergistic effect between modifications on the peptide backbone and the C-terminal this compound, where specific combinations lead to a substantial increase in biological potency.

Table 1: Structure-Activity Relationship of [D-Met⁵]-Enkephalinamide Analogues This interactive table summarizes the relative opioid activity of various this compound derivatives based on research findings. ias.ac.in

| Compound Name | Modification from Parent Scaffold | Relative Activity vs. Met-Enkephalin | Relative Activity vs. Morphine |

|---|---|---|---|

| Met-Enkephalinamide | (Reference) | 1.0 | - |

| [D-Met⁵]-Enkephalinamide | L-Met⁵ → D-Met⁵ | 0.105 | - |

| [D-Ser², D-Met⁵]-Enkephalinamide | Gly² → D-Ser²; L-Met⁵ → D-Met⁵ | 2.5 | - |

| [D-Nva², D-Met⁵]-Enkephalinamide | Gly² → D-Nva²; L-Met⁵ → D-Met⁵ | 83.0 | ~82.8 |

Synthesis and Characterization of Novel this compound Conjugates

The creation of novel this compound conjugates involves linking the core molecule to other chemical entities, such as peptides or non-peptidic structures, to generate compounds with new functionalities. The synthesis and subsequent characterization are critical steps in developing these new chemical entities.

Synthesis of Peptide Analogues: The most common method for synthesizing peptide-based this compound derivatives is solid-phase peptide synthesis (SPPS) . This technique involves:

Attaching the first amino acid to a solid support, such as a Merrifield resin.

Sequentially adding subsequent amino acids (e.g., 9-fluorenylmethyloxycarbonyl (Fmoc) protected amino acids) to build the peptide chain.

Cleaving the completed peptide from the resin and removing protective groups to yield the final product.

This method was successfully used to produce a series of enkephalin analogues containing this compound for SAR studies. ias.ac.in

Synthesis of Squaric Acid Conjugates: A distinct class of conjugates involves the reaction of this compound with non-peptidic scaffolds. Four novel diamides of squaric acid containing a methioninamide fragment were synthesized in high yields through a condensation reaction . bas.bg The process involved reacting a methioninamide esteramide of squaric acid with different amides of other amino acids. bas.bg The resulting products were isolated via precipitation. bas.bg

Characterization: Once synthesized, novel this compound conjugates must be rigorously characterized to confirm their structure and purity. A multi-faceted approach is typically employed:

Spectroscopic Methods: Techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to elucidate the molecular structure and confirm the presence of key functional groups. bas.bg

Elemental Analysis: This method verifies the elemental composition of the newly synthesized compound, ensuring it matches the theoretical formula. bas.bg

Theoretical Calculations: Computational methods, such as Density Functional Theory (DFT), can be used to model the molecular structure and predict spectral properties, which are then compared with experimental data for validation. bas.bg

Chromatography: High-Performance Liquid Chromatography (HPLC) is often used to assess the purity of the final compound.

These combined techniques provide a comprehensive characterization of novel this compound conjugates, confirming their successful synthesis and preparing them for biological evaluation.

Advanced Analytical Methodologies for D Methioninamide Research

Chromatographic Quantification and Purity Assessment

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental for the quantification and purity assessment of d-Methioninamide. Given its chiral nature, the separation of this compound from its l-enantiomer (B50610) (l-Methioninamide) is a critical aspect of these analyses.

Method development for this compound in complex matrices often involves strategies designed for chiral separation and sensitive detection. For amino acids and their derivatives, this typically includes pre-column derivatization with a chiral reagent to form diastereomers, which can then be separated on standard reversed-phase HPLC columns researchgate.netnih.govresearchgate.net. Alternatively, direct enantiomeric separation can be achieved using chiral stationary phases in HPLC or GC vulcanchem.comnih.govresearchgate.net.

For instance, the stereoselective determination of d- and l-enantiomers of methionine in rat plasma has been achieved using gas chromatography-mass spectrometry with selected-ion monitoring (GC-MS-SIM) nih.gov. This method involved purification by cation-exchange chromatography, followed by derivatization with HCl in methanol (B129727) to form methyl esters, and subsequent N-acylation with optically active (+)-α-methoxy-α-trifluoromethylphenylacetyl chloride to create diastereomeric amides nih.gov. Quantification was performed by selected-ion monitoring (SIM) of the molecular-related ions of the diastereomers nih.gov. Such an approach is directly transferable to this compound, requiring optimization of derivatization and chromatographic conditions.

Validation of these methods typically assesses parameters such as linearity, precision (intra-day and inter-day), accuracy, and limits of quantification (LOQ) researchgate.netresearchgate.netnih.govjofamericanscience.orgchromatographyonline.comnih.gov. For methionine and related compounds, acceptable intra-day and inter-day precision and accuracy have been observed researchgate.netresearchgate.netnih.govnih.gov. For example, a validated GC-MS method for methionine and related sulfur-containing compounds in human saliva demonstrated linearity over a range of 0.5-20 µmol L⁻¹ for methionine, with a LOQ of 0.1 µmol L⁻¹ nih.gov. Similarly, HPLC methods for methionine in feed additives reported relative standard deviations for repeatability (RSDr) ranging from 0.5% to 1.1% and for reproducibility (RSDR) from 1.5% to 2.6% for methionine content between 30.6% and 93.3% europa.eueuropa.eu.

Purity assessment of this compound can also be performed using HPLC. For instance, d-methionine (B559542) itself is commercially available with a purity specification of ≥98% by HPLC sigmaaldrich.com. Similarly, l-methioninamide is available with >98.0% purity determined by HPLC ruifuchem.com. The analysis of HPLC profiles can indicate chiral purity, with d- and l-enantiomers eluting as well-defined and separated peaks researchgate.net.

An example of validation parameters for related amino acid analysis that would be indicative for this compound is shown below:

| Parameter | Value Range (Example for Methionine/Amino Acids) [Source] |

| Linearity Range | 0.5-20 µmol L⁻¹ (Methionine in saliva) nih.gov |

| 10-90 µg/mL (Methionine) researchgate.net | |

| Limit of Quantification (LOQ) | 0.1 µmol L⁻¹ (Methionine in saliva) nih.gov |

| 3.33 µg/mL (Methionine) researchgate.net | |

| Intra-day Precision (RSD) | 4.0% (d- & l-methionine (B1676389) in plasma) nih.gov |

| <2.2% (Methionine enantiomers by CE/UV) researchgate.net | |

| Inter-day Precision (RSD) | 6.3% (d- & l-methionine in plasma) nih.gov |

| <3.5% (Methionine enantiomers by CE/UV) researchgate.net | |

| Recovery Rate (RRec) | 98.7-101.3% (Methionine in water) europa.eu |

Mass Spectrometry (MS) Based Detection and Characterization

Mass spectrometry (MS) and its hyphenated forms are powerful tools for the detection, identification, and characterization of this compound, offering high sensitivity and specificity.

Tandem Mass Spectrometry (MS/MS) is crucial for the unambiguous identification of this compound by providing characteristic fragmentation patterns. For methionine-containing peptides, a novel derivatization strategy involving the formation of a "fixed-charge" sulfonium (B1226848) ion on the methionine side-chain has been proposed for selective identification nih.gov. This approach leads to the exclusive loss of the derivatized side chain, generating a single characteristic product ion, which can be detected using selective neutral loss scan mode MS/MS methods nih.gov. Further structural interrogation can be achieved by subjecting this characteristic product ion to multistage MS/MS (MS³) nih.gov.

High-resolution MS is essential for confident identification, as demonstrated for N-Acetyl-DL-methioninamide, where predominant ions at m/z 191.08488 ([M+H]⁺) and 189.07032 ([M-H]⁻) require high-resolution analysis for accurate identification vulcanchem.com. LC-MS/MS has also been successfully employed to identify modified methionine residues within complex protein structures by analyzing peptide fragments and their product ion scan spectra shimadzu.com. The ultra-high-speed scanning capabilities of modern mass spectrometers are beneficial for acquiring multiple product ion scans, aiding in the identification of modified amino acids shimadzu.com.

Quantitative analysis of this compound can be significantly enhanced through isotope-labeling strategies combined with MS, particularly stable isotope dilution mass spectrometry (SID-MS). This approach involves spiking a known amount of an isotope-labeled analog of the target compound into the sample, which serves as an internal standard to correct for matrix effects and losses during sample preparation and analysis chromatographyonline.comstanford.eduresearchgate.net.

For instance, isotope-labeled internal standards have been successfully used for the accurate and reliable quantification of various amino acids and related compounds in human plasma, significantly reducing sample preparation steps mdpi.com. Stable isotope labeling by amino acids in cell culture (SILAC) is a widely used quantitative proteomic technique where cells are cultured in media containing either "light" or "heavy" isotope-labeled amino acids (e.g., ¹³C₆-lysine, ¹³C₆-arginine) thermofisher.com. After labeling, samples are combined, and differences in relative protein expression or post-translational modifications are measured by MS thermofisher.com. This principle can be adapted for the quantitative analysis of this compound in biological systems by incorporating an isotopically labeled this compound standard.

An isotopic dilution strategy for amino acid-based quantification of proteins, including methionine, has been developed using commercially available isotopically labeled (¹³C, ¹⁵N) amino acids as internal standards with LC-MS/MS researchgate.net. This method has shown high accuracy (82–103%) for protein quantification in various biological reference materials researchgate.net.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques combine the separation power of chromatography with the identification and quantification capabilities of mass spectrometry, offering comprehensive analytical solutions for this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem variant, LC-MS/MS, are widely utilized for the analysis of amino acids and peptides in complex biological matrices researchgate.netnih.govresearchgate.netmdpi.comnih.govchromatographyonline.comrestek.com. LC-MS/MS is particularly effective for chiral discrimination when coupled with chiral derivatization agents, allowing for the separation and sensitive detection of d- and l-enantiomers researchgate.netnih.gov. For example, a method for non-targeted identification of d-amino acid-containing peptides uses LC-MS/MS after derivatization with Marfey's reagent to enhance chiral separation nih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique, especially for volatile or semi-volatile derivatives of amino acids. GC-MS has been successfully applied for the identification and quantification of methionine-related sulfur-containing compounds in human saliva after derivatization to make them amenable to GC analysis nih.gov. Method validation for d,l-isomers of amphetamine and methamphetamine by GC/MS, using chiral derivatizing agents, demonstrates the applicability of this technique for enantiomeric separation and quantification of chiral amines, a principle extendable to this compound dshs-koeln.de.

Other hyphenated techniques, such as HPLC coupled with UV or fluorescence detection (HPLC-UV/FD), are also employed for methionine analysis in various matrices europa.eueuropa.eu. These methods, while less specific than MS, can provide robust quantification and purity assessment, especially when this compound is present in higher concentrations or in less complex samples.

The integration of these advanced analytical methodologies provides a robust framework for the research and development involving this compound, enabling precise quantification, purity assessment, and detailed structural characterization in diverse research contexts.

Emerging Research Frontiers and Future Directions in D Methioninamide Studies

Exploration of Novel Biocatalysts for D-Methioninamide Synthesis and Transformation

The stereoselective synthesis and transformation of this compound are critical for its applications, and biocatalysis offers a highly promising route due to its inherent specificity and mild reaction conditions. Recent advancements highlight the discovery and engineering of enzymes capable of handling D-amino acid amides.

A significant development in this area is the identification of novel D-stereospecific amino acid amidases. For instance, a thermostable D-methionine (B559542) amidase discovered in Brevibacillus borstelensis BCS-1 has demonstrated high activity and D-stereospecificity towards D-amino acid amides, including this compound. This enzyme exhibits an approximate 207-fold increase in specific activity after purification and maintains stability across a broad pH range (6.5 to 10.0) and up to 65°C, with optimal activity at pH 9.5 and 70°C. The catalytic efficiencies (kcat/Km) of this enzyme for this compound and d-alaninamide were reported as 3086 and 21.5 mM⁻¹s⁻¹, respectively, indicating a strong preference for this compound. nih.gov The activity of this enzyme is also significantly enhanced by the addition of Co²⁺. nih.govepa.gov

Beyond specific amidases, broader enzymatic approaches for D-amino acid synthesis are being explored. Hydrolases, such as d-aminopeptidases and D-amino acid amidases, have been successfully applied in the synthesis of various d-amino acid amides, including this compound. uni.luuni.lu The DaaABi enzyme, a D-amino acid amidase, has been shown to utilize this compound as a substrate. uni.lu Furthermore, biocatalysts capable of racemizing this compound also exist, offering pathways for interconversion between enantiomers. nih.gov

These findings underscore the potential for developing highly efficient and selective enzymatic processes for industrial production and research-scale synthesis of this compound. Future research will likely focus on:

Directed evolution and protein engineering of existing D-amino acid amidases to improve their catalytic efficiency, substrate specificity, and stability for this compound.

Screening novel microbial sources for new enzymes with superior properties for this compound synthesis or transformation.

Developing multi-enzyme cascade reactions for more complex transformations involving this compound, potentially enabling the synthesis of this compound-containing peptides or derivatives.

Table 1: Kinetic Parameters of Brevibacillus borstelensis D-Methionine Amidase

| Substrate | kcat/Km (mM⁻¹s⁻¹) | Source Organism | Reference |

| This compound | 3086 | Brevibacillus borstelensis BCS-1 | nih.gov |

| D-Alaninamide | 21.5 | Brevibacillus borstelensis BCS-1 | nih.gov |

Integration of Omics Technologies in this compound Pathway Elucidation

Omics technologies, including metabolomics, proteomics, and transcriptomics, offer powerful platforms for comprehensively elucidating the metabolic pathways and biological roles of compounds like this compound within complex biological systems. While much of the current omics research focuses on L-methionine (B1676389), the methodologies are directly applicable to its D-enantiomer.

Studies integrating proteomic and metabolomic analyses have been instrumental in understanding methionine metabolism in various biological contexts, such as its role in milk protein synthesis in bovine mammary epithelial cells or its consumption in cancer cell proliferation. Similarly, combined metabolomics, proteomics, and genomics approaches have revealed methionine's critical role in T helper cell activity through histone methylation.

Specifically for D-amino acids, the emergence of "Stereoselective Amine-omics" using heavy atom isotope-labeled reagents enables the precise detection and quantification of D-amino acids, including D-methionine, in biological samples. This technology is crucial for understanding the biosynthesis, degradation, and physiological functions of D-amino acids, many of which were previously unappreciated. Omics-based approaches have also been effective in elucidating methionine chain elongation pathways in plants, identifying genes involved through transcriptome co-expression analysis and targeted metabolomics.

Future research will focus on:

Targeted this compound Metabolomics: Developing highly sensitive and specific analytical methods (e.g., LC-MS/MS with stereoselective derivatization) to precisely quantify this compound and its metabolic products in various biological matrices.

Proteomics of this compound-Interacting Proteins: Identifying and characterizing proteins (e.g., enzymes, transporters, receptors) that specifically interact with or are modulated by this compound, potentially revealing novel biological pathways.

Pathway Elucidation in Diverse Organisms: Applying omics technologies to identify and characterize novel this compound metabolic pathways in a wider range of organisms, particularly microbes, where D-amino acid metabolism is often more prominent.

Development of this compound as a Biochemical Probe

The unique structural and stereochemical properties of this compound make it a compelling candidate for development as a biochemical probe to investigate specific biological processes. Biochemical probes are invaluable tools for dissecting complex cellular mechanisms and identifying new drug targets.

While direct examples of this compound as a widely recognized biochemical probe are limited, the broader concept of using amino acid derivatives as probes is well-established. For instance, methioninamide has been mentioned as a component in a "footprinting probe" solution, suggesting its utility in chemical biology applications. The development of isotopically labeled D-methionine (e.g., D-methionine-d3, D-methionine-d4) for research purposes also highlights the potential for similar labeling strategies with this compound to trace its metabolic fate or incorporation into biomolecules.

Given the increasing recognition of D-amino acids in various biological contexts, this compound could be developed into probes for:

Enzyme Activity Assays: Designing this compound-based probes (e.g., fluorescent or chromogenic substrates) to specifically detect and quantify the activity of D-amino acid amidases or other enzymes involved in its metabolism.

Metabolic Pathway Tracing: Using isotopically labeled this compound (e.g., ¹³C, ¹⁵N, ²H labeled) as a tracer in metabolomics studies to map its entry into and progression through specific metabolic pathways, distinguishing it from L-methionine pathways.

Target Engagement Studies: Creating this compound derivatives with reporter tags (e.g., biotin, photoaffinity labels) to identify and characterize its direct binding partners, such as novel receptors or transporters, within cells.

Stereospecificity Probes: Employing this compound as a tool to investigate the stereoselectivity of enzymes or transport systems, providing insights into chiral recognition mechanisms in biological systems.

The development of such probes would significantly advance the understanding of the specific roles and interactions of this compound and other D-amino acids in biological processes.

Q & A

Q. What are the established synthetic pathways for d-Methioninamide, and how can their reproducibility be ensured?

To synthesize this compound, researchers commonly employ solid-phase peptide synthesis (SPPS) or solution-phase methods, with Fmoc or Boc protection strategies. Reproducibility hinges on meticulous documentation of reaction conditions (e.g., solvent purity, temperature, catalyst concentration) and validation via spectroscopic techniques (NMR, LC-MS). For novel protocols, ensure step-by-step procedural clarity, including purification methods (e.g., HPLC gradients) and characterization data (e.g., optical rotation for enantiomeric purity) .

Q. How should researchers characterize the purity and stereochemical integrity of this compound?

Use a combination of analytical methods:

- HPLC/MS : To confirm molecular weight and detect impurities.

- NMR spectroscopy : H and C NMR for structural confirmation; 2D experiments (COSY, HSQC) for resolving complex spectra.

- Chiral chromatography or polarimetry : To verify the absence of l-enantiomer contamination. Document all instrument parameters (e.g., column type, mobile phase) to enable replication .

Q. What are the key considerations for designing in vitro assays involving this compound?

- Solubility : Pre-test solubility in assay buffers (e.g., PBS, DMSO) to avoid precipitation.

- Stability : Conduct time-course experiments to assess degradation under assay conditions (pH, temperature).

- Controls : Include enantiomeric controls (l-Methioninamide) and vehicle controls to isolate stereospecific effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

Contradictions often arise from variability in experimental design (e.g., cell lines, dosing regimens) or incomplete characterization of the compound. To address this:

- Perform meta-analyses with strict inclusion criteria (e.g., ≥95% purity, validated assays).

- Replicate key studies under standardized conditions, reporting negative results transparently.

- Use dose-response curves to compare potency thresholds and assess batch-to-batch consistency .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in complex biological systems?

- Non-linear regression models : Fit data to sigmoidal curves (e.g., Hill equation) to estimate EC/IC.

- Multivariate analysis : Use PCA or PLS-DA to disentangle confounding variables (e.g., cell viability vs. target-specific effects).

- Bayesian frameworks : Incorporate prior data on structural analogs to refine parameter estimates in underpowered studies .

Q. How should researchers integrate computational modeling with experimental data to study this compound’s mechanism of action?

- Molecular docking : Validate docking poses with mutagenesis data (e.g., key residue interactions).

- MD simulations : Correlate conformational dynamics with functional assays (e.g., binding kinetics).

- QSAR models : Train models on enantiomer-specific datasets to predict stereochemical influences on activity .

Q. What strategies mitigate batch variability in this compound for long-term studies?

- Centralized synthesis : Use a single validated protocol across collaborating labs.

- Stability profiling : Store batches under inert atmospheres and monitor degradation via accelerated aging tests.

- Inter-lab calibration : Share reference samples for cross-validation of analytical results .

Methodological Guidance for Data Reporting

Q. What metadata standards are critical for sharing this compound research data?

Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

Q. What frameworks ensure ethical rigor in studies exploring this compound’s therapeutic potential?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.